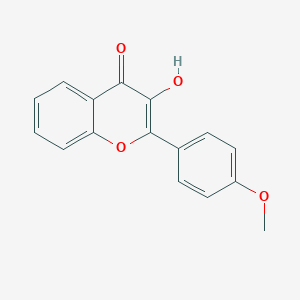

3-Hydroxy-4'-methoxyflavone

Descripción general

Descripción

4’-Metoxi-flavonol es un compuesto flavonoides sintético con la fórmula molecular C16H12O4. Se caracteriza por la presencia de un grupo metoxi en la posición 4’ de la estructura del flavonol. Este compuesto es conocido por su color amarillo claro a amarillo y se utiliza principalmente en la investigación científica debido a sus diversas actividades biológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 4’-Metoxi-flavonol puede sintetizarse mediante varios métodos. Un enfoque común implica la reacción del 4-metoxibenzaldehído con 2-hidroxiacetofenona en presencia de una base, seguida de ciclación para formar la estructura del flavonol. Las condiciones de reacción suelen incluir el uso de solventes como etanol o metanol y catalizadores como hidróxido de sodio o carbonato de potasio .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para el 4’-Metoxi-flavonol no están ampliamente documentados, la síntesis generalmente sigue principios similares a los métodos de laboratorio, con ajustes para la escala y la eficiencia. Los procesos industriales pueden involucrar reactores de flujo continuo y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El 4’-Metoxi-flavonol experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede convertir el grupo hidroxilo en un grupo carbonilo, formando quinonas.

Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo de regreso a grupos hidroxilo.

Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Reactivos como halógenos o nucleófilos en presencia de catalizadores.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir dihidroflavonoles .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 3-hydroxy-4'-methoxyflavone may exhibit anticancer effects in specific cell lines. For instance, studies have demonstrated its ability to inhibit the growth of MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin . The compound's mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation, making it a candidate for further investigation in cancer therapeutics.

Antioxidant Activity

The compound has been shown to possess antioxidant properties , effectively scavenging free radicals and inhibiting the production of inflammatory mediators in macrophages. A study published in Food & Function highlighted its capacity to mitigate oxidative stress, suggesting potential applications in managing inflammatory conditions. This antioxidant activity could be beneficial in preventing chronic diseases associated with oxidative damage.

Enzyme Inhibition

This compound has demonstrated the ability to act as an enzyme inhibitor , particularly against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression. Research published in Fitoterapia indicates that this inhibition could pave the way for developing therapeutic strategies for neurodegenerative diseases. Further studies are necessary to evaluate its efficacy and safety in clinical settings.

Interaction with Biological Targets

The compound interacts with various biological targets, including lipid bilayers such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine. These interactions may influence membrane fluidity and permeability, potentially affecting drug delivery mechanisms and bioavailability. Understanding these interactions is crucial for optimizing the therapeutic use of this flavonoid.

Comparative Analysis with Related Compounds

A comparative analysis reveals unique characteristics of this compound relative to structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4'-Methoxyflavone | Lacks hydroxyl group at the 3-position | Simpler structure; less biological activity |

| 3',4'-Dimethoxyflavone | Contains an additional methoxy group at the 3' position | Increased lipophilicity; altered biological activity |

| 6-Methoxyflavone | Methoxy group at the 6-position | Different reactivity profile compared to this compound |

| 3-Hydroxy-3'-methoxyflavone | Hydroxyl group at the 3-position only | Similar but lacks unique substitution pattern at the 4' position |

This table highlights how the unique combination of hydroxyl and methoxy groups in this compound contributes to its diverse chemical reactivity and interactions with biological targets.

Mecanismo De Acción

El mecanismo de acción del 4’-Metoxi-flavonol implica su interacción con varios objetivos moleculares y vías. Puede inhibir enzimas como la poli (ADP-ribosa) polimerasa, que participa en la reparación del ADN y la muerte celular. Esta inhibición puede proteger las células neuronales del daño al ADN inducido químicamente y la excitotoxicidad . Además, puede modular las vías de señalización relacionadas con la inflamación y el estrés oxidativo .

Compuestos similares:

4’-Metoxi-flavona: Similar en estructura pero carece del grupo hidroxilo en la posición 3.

3’,4’-Dimetoxi-flavona: Contiene un grupo metoxi adicional en la posición 3’.

6-Metoxi-flavona: Tiene un grupo metoxi en la posición 6 en lugar de la posición 4’.

Singularidad: El 4’-Metoxi-flavonol es único debido a su patrón de sustitución específico, que influye en su reactividad y actividad biológica. La presencia de los grupos metoxi e hidroxilo permite diversas reacciones químicas e interacciones con objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación .

Comparación Con Compuestos Similares

4’-Methoxyflavone: Similar in structure but lacks the hydroxyl group at the 3-position.

3’,4’-Dimethoxyflavone: Contains an additional methoxy group at the 3’ position.

6-Methoxyflavone: Has a methoxy group at the 6-position instead of the 4’ position.

Uniqueness: 4’-Methoxyflavonol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both the methoxy and hydroxyl groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research .

Actividad Biológica

3-Hydroxy-4'-methoxyflavone, also known as 4'-methoxyflavonol, is a synthetic flavonoid compound characterized by its hydroxyl group at the 3-position and a methoxy group at the 4' position. This compound has garnered significant interest in scientific research due to its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₂O₄, with a molecular weight of 268.27 g/mol. Its structural features contribute to its biological activity and interactions with various biological targets. The unique combination of hydroxyl and methoxy groups enhances its chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₄ |

| Molecular Weight | 268.27 g/mol |

| Physical State | Light yellow crystalline solid |

Target Interactions

This compound interacts with biological membranes and is known to affect lipid bilayers, specifically 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayers. This interaction is crucial for its biological effects, including modulation of membrane fluidity and integrity.

Biochemical Pathways

Research indicates that this flavonoid exhibits a wide range of biological activities:

- Antioxidant Activity : It demonstrates free radical scavenging capabilities, which are essential for combating oxidative stress in cells.

- Anti-inflammatory Effects : It inhibits the production of inflammatory mediators in macrophages, suggesting potential applications in managing inflammatory diseases.

- Neuroprotective Effects : In studies involving HeLa and SH-SY5Y cells, this compound protected against cell death induced by DNA alkylating agents, indicating its potential role in neuroprotection .

Antioxidant Activity

The antioxidant activity of this compound has been assessed using various assays, including the DPPH radical scavenging assay. The compound exhibited significant scavenging activity with an IC50 value indicating its effectiveness as an antioxidant.

Anti-inflammatory Activity

Studies have shown that this compound can inhibit the activity of inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

Neuroprotective Effects

In vitro studies demonstrated that this compound could prevent neuronal cell death induced by oxidative stress and excitotoxicity. The protective effects were attributed to its ability to modulate signaling pathways associated with cell survival and apoptosis .

Anticancer Properties

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. The compound showed significant cytotoxicity against cancer cells, with IC50 values indicating its potential as an anticancer agent. The structure-activity relationship (SAR) studies suggest that the presence of hydroxyl groups enhances its antiproliferative activity compared to other methoxylated flavones .

Case Studies

- Neuroprotection Against DNA Damage : In a study assessing the effects on HeLa cells exposed to N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), this compound significantly reduced cell death and poly(ADP-ribose) polymer accumulation, demonstrating its neuroprotective properties .

- Antioxidant Efficacy : In a DPPH assay, this compound exhibited notable antioxidant activity with an IC50 value indicating effective radical scavenging ability. This suggests potential applications in formulations aimed at reducing oxidative stress-related conditions.

Propiedades

IUPAC Name |

3-hydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-8-6-10(7-9-11)16-15(18)14(17)12-4-2-3-5-13(12)20-16/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBBFGMVMNZMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218967 | |

| Record name | 4'-Methoxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6889-78-7 | |

| Record name | 4'-Methoxyflavonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006889787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4'-methoxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Methoxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4'-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-Methoxyflavonol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328R9ELU9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.